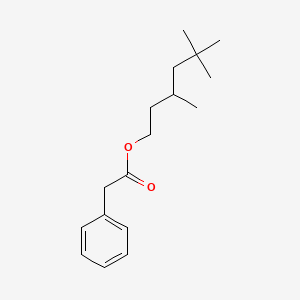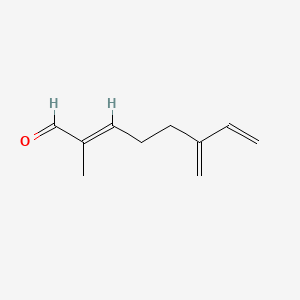
Dichromium silicide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichromium silicide is a binary compound consisting of chromium and silicon. It is known for its high melting point, excellent thermal stability, and resistance to oxidation and corrosion. These properties make it a valuable material in various high-temperature and high-stress applications, particularly in the fields of electronics and aerospace.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichromium silicide can be synthesized through several methods, including:
Currentless Diffusion Saturation: This method involves the diffusion of silicon atoms into chromium in chloride-fluoride melts.
Metal-Thermal Reduction: Chromium (III) chloride and sodium fluorine-silicate are reduced by metallic sodium or magnesium to produce silicide powders.
Electrochemical Synthesis: Electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate can also yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature chemical vapor deposition (CVD) processes. This involves the reaction of chromium chloride with silicon substrates at elevated temperatures, typically around 700-750°C .
Analyse Chemischer Reaktionen
Types of Reactions: Dichromium silicide undergoes various chemical reactions, including:
Reduction: The compound can be reduced in the presence of strong reducing agents like sodium or magnesium.
Substitution: Chromium atoms in the silicide can be substituted with other transition metals under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically occurs at high temperatures in an oxygen-rich environment.
Reduction: Requires strong reducing agents and high temperatures.
Substitution: Involves the use of other transition metals and controlled reaction conditions.
Major Products:
Oxidation: Silicon-oxide layers.
Reduction: Pure chromium and silicon.
Substitution: Mixed metal silicides.
Wissenschaftliche Forschungsanwendungen
Dichromium silicide has a wide range of applications in scientific research, including:
Electronics: Used in the fabrication of Schottky barriers, contacts, and interconnects in silicon integrated circuits.
Energy Generation: Utilized in thermoelectric devices for high-temperature power generation.
Nanotechnology: Chromium silicide nanowires are explored for their potential in magnetic storage, photovoltaic devices, and field emitters.
Wirkmechanismus
The mechanism of action of dichromium silicide primarily involves its ability to form stable, protective layers under high-temperature conditions. The diffusion of silicon atoms into the chromium matrix creates a robust silicide structure that resists oxidation and corrosion . This makes it an ideal material for applications requiring long-term stability in harsh environments.
Vergleich Mit ähnlichen Verbindungen
- Titanium Silicide (TiSi2)
- Cobalt Silicide (CoSi2)
- Nickel Silicide (NiSi2)
- Molybdenum Silicide (MoSi2)
Comparison:
- Thermal Stability: Dichromium silicide exhibits higher thermal stability compared to titanium and cobalt silicides .
- Oxidation Resistance: It has superior oxidation resistance, making it more suitable for high-temperature applications .
- Electrical Properties: While nickel and cobalt silicides are preferred for their low resistivity in electronic applications, this compound’s unique combination of thermal and chemical stability makes it valuable in specialized fields .
Eigenschaften
CAS-Nummer |
12190-91-9 |
|---|---|
Molekularformel |
Cr2Si |
Molekulargewicht |
132.077 g/mol |
InChI |
InChI=1S/2Cr.Si |
InChI-Schlüssel |
SBGVULDIAMCNKN-UHFFFAOYSA-N |
Kanonische SMILES |
[Si](=[Cr])=[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















